5-(Chloromethyl)-3-isopropylisoxazole
Overview
Description
5-(Chloromethyl)-3-isopropylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a chloromethyl group at the 5-position and an isopropyl group at the 3-position. Isoxazoles are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-isopropylisoxazole typically involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol, followed by dehydrochlorination of the intermediate isoxazoline . Another method involves the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom or isothiocyanate fragment at the double bond as a leaving group .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly synthetic strategies, such as the use of TEMPO-mediated reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-isopropylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative .
Scientific Research Applications
5-(Chloromethyl)-3-isopropylisoxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-isopropylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The isoxazole ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazole: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
3-Methyl-5-(chloromethyl)isoxazole: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and binding properties.
Uniqueness
5-(Chloromethyl)-3-isopropylisoxazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical and biological properties. The isopropyl group increases the compound’s hydrophobicity, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in proteins .
Properties
IUPAC Name |
5-(chloromethyl)-3-propan-2-yl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHZEISFLMPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494365 | |
Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64988-71-2 | |
Record name | 5-(Chloromethyl)-3-(1-methylethyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64988-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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